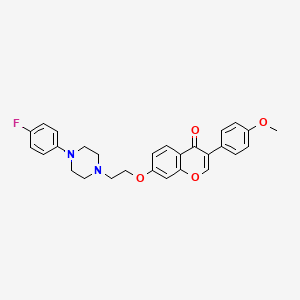

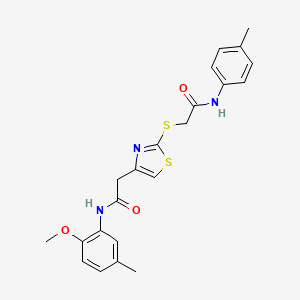

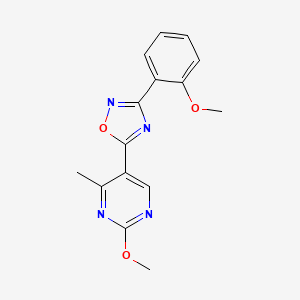

2-chloro-N-cyclohex-3-en-1-ylpropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-chloro-N-cyclohex-3-en-1-ylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. This compound is a derivative of cyclohexene and has a chlorine atom attached to it, making it a chlorinated derivative.

科学的研究の応用

Synthetic Methodologies and Chemical Reactions

The study of cyclopropanation reactions, a key application of 2-chloro-N-cyclohex-3-en-1-ylpropanamide, provides insights into reaction pathways and mechanisms. For instance, cyclopropanation of alkenes with metal carbenoids, including reactions involving Simmons-Smith reagents, demonstrates two competing pathways: methylene transfer and carbometalation. These reactions have been explored for their efficiency and selectivity, contributing to organic synthesis methodologies (Nakamura, Hirai, & Nakamura, 2003).

Catalytic Processes

The enhancement of productivity in bi-enzymatic convergent cascade systems for the synthesis of ε-caprolactone showcases the application of this compound in catalysis. Through design of experiments and biphasic systems, researchers have optimized reaction conditions to increase yield, demonstrating the compound's role in facilitating efficient and selective catalytic processes (Bornadel, Hatti-Kaul, Hollmann, & Kara, 2016).

Mechanistic Studies

Mechanistic studies of chemical reactions involving this compound contribute to a deeper understanding of reaction dynamics and pathways. For example, the detailed examination of the Simmons-Smith reaction pathways offers valuable insights into the cyclopropanation mechanism, highlighting the role of 1,2-chlorine migration and five-centered bond alternation. These findings are crucial for developing more efficient synthetic routes and understanding reaction kinetics (Nakamura, Hirai, & Nakamura, 2003).

特性

IUPAC Name |

2-chloro-N-cyclohex-3-en-1-ylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClNO/c1-7(10)9(12)11-8-5-3-2-4-6-8/h2-3,7-8H,4-6H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVGQMGGQXUCRJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1CCC=CC1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

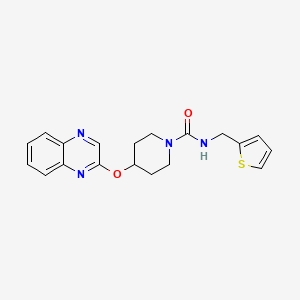

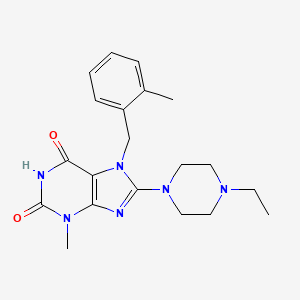

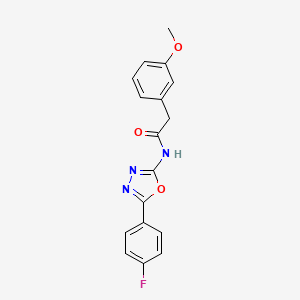

![1-[2-(1,2,4-Triazol-1-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2685520.png)

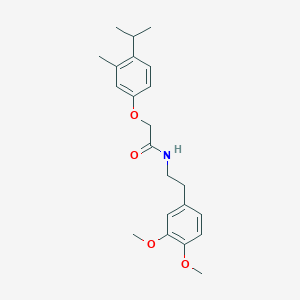

![2-{2,9-Dioxaspiro[5.5]undecan-3-yl}acetic acid](/img/structure/B2685531.png)

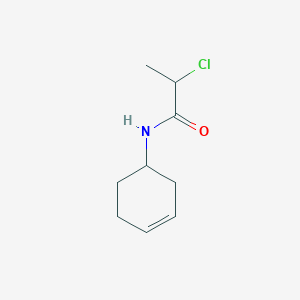

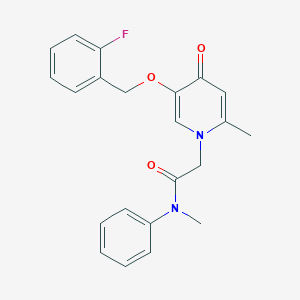

![2-methyl-N-((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2685534.png)